2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Overview
Description
2-(Benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that features a benzylthio group and an imidazo[2,1-b]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions to form the imidazo[2,1-b]thiazole ring.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol group.
Acetamide Formation: The final step involves the acylation of the amine group on the imidazo[2,1-b]thiazole ring with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazo[2,1-b]thiazole ring can be reduced under hydrogenation conditions.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyl sulfoxide or benzyl sulfone derivatives.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Various alkyl or aryl thio derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide would depend on its specific biological target. Generally, compounds with an imidazo[2,1-b]thiazole core can interact with various enzymes or receptors, modulating their activity. The benzylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole
- 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethylamine
- 2,3-Dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine
Uniqueness
What sets 2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide apart is the combination of the benzylthio group with the imidazo[2,1-b]thiazole core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c24-19(14-25-13-15-6-2-1-3-7-15)21-17-9-5-4-8-16(17)18-12-23-10-11-26-20(23)22-18/h1-9,12H,10-11,13-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGLOJOJCDFUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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